Product packaging for Ethyl 2-methoxyphenyl sulfide(Cat. No.:CAS No. 34257-56-2)

Ethyl 2-methoxyphenyl sulfide

Cat. No.: B3012734
CAS No.: 34257-56-2
M. Wt: 168.25
InChI Key: JKACBGBHMSTRGB-UHFFFAOYSA-N
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Description

Contextualization within the Broader Class of Organosulfur Compounds

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to both the natural world and synthetic chemistry. wikipedia.orgwikidoc.org They are found in essential amino acids like cysteine and methionine, and in natural products responsible for the characteristic flavors of garlic and shiitake mushrooms. wikipedia.orgwikidoc.orgnih.gov In industrial and pharmaceutical applications, organosulfur compounds are vital components of many drugs, including antibiotics such as penicillin and sulfa drugs, as well as materials like polysulfones and polythiophenes. britannica.com

Historical Trajectories of Aryl Alkyl Sulfides in Synthetic Methodologies

The synthesis of aryl alkyl sulfides, a category that includes Ethyl 2-methoxyphenyl sulfide (B99878), has been a long-standing area of interest for organic chemists. These compounds serve as important synthetic intermediates in the production of dyes, pharmaceuticals, and other fine chemicals. researchgate.net

Historically, the synthesis of aryl sulfides often involved the reaction of thiols with aryl electrophiles, a reliable method that is sometimes hampered by the unpleasant odor and toxicity of thiols. acs.orgsciencedaily.com To circumvent these issues, alternative thiol-free synthetic strategies have been developed. These include reactions using disulfides, the decarbonylation of thioesters, and, more recently, transition-metal-catalyzed aryl exchange reactions. acs.org For example, a nickel-catalyzed aryl exchange between 2-pyridyl sulfide and various aryl electrophiles has been developed as a thiol-free method for aryl sulfide synthesis. acs.org Another approach involves the use of S-alkyl butanethioate as a thiol source in a copper-catalyzed synthesis of alkyl sulfides. researchgate.net The development of these and other novel synthetic methods, such as those utilizing sulfonium (B1226848) salts as electrophilic partners in cross-coupling reactions, continues to expand the toolkit available to synthetic chemists for the preparation of aryl alkyl sulfides. nih.gov

Significance of the 2-Methoxyphenyl Moiety in Chemical Design

The 2-methoxyphenyl group, a key structural feature of Ethyl 2-methoxyphenyl sulfide, is a prevalent motif in medicinal chemistry and materials science. The presence and position of the methoxy (B1213986) group (-OCH3) on the phenyl ring can significantly influence a molecule's physical, chemical, and biological properties. cymitquimica.com

In the context of medicinal chemistry, the 2-methoxyphenyl moiety is found in a variety of biologically active compounds. For example, it is a component of ligands designed to interact with specific biological targets, such as the 5-HT1A receptor. nih.gov The methoxy group can affect a molecule's polarity, solubility, and its ability to engage in hydrogen bonding, all of which are critical factors for drug design and efficacy. cymitquimica.comsolubilityofthings.com Furthermore, the electronic properties of the methoxy group can influence the reactivity of the entire molecule. cymitquimica.com In materials science, the incorporation of the 2-methoxyphenyl group can be used to tailor the properties of polymers and other materials. For instance, tris(2-methoxyphenyl)phosphine (B1216234) has been utilized as a highly active ligand in Suzuki coupling reactions for the synthesis of biaryls, demonstrating the utility of this moiety in facilitating important chemical transformations. researchgate.net

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C9H12OS
Molecular Weight 168.26 g/mol
CAS Number 7205-58-5

This table is populated with data from available chemical databases. bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12OS B3012734 Ethyl 2-methoxyphenyl sulfide CAS No. 34257-56-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylsulfanyl-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-3-11-9-7-5-4-6-8(9)10-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKACBGBHMSTRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for Ethyl 2 Methoxyphenyl Sulfide and Its Functional Analogues

Direct Synthetic Routes to Aryl Alkyl Sulfides

Direct routes involve the formation of the C-S bond in a single key step, typically by coupling an aryl component with an alkyl sulfur component.

One of the most fundamental methods for synthesizing aryl alkyl sulfides is the nucleophilic substitution reaction involving an aryl thiolate and an alkyl halide. This approach is analogous to the Williamson ether synthesis. Aryl thiols, such as 2-methoxythiophenol, are relatively acidic and can be readily deprotonated by a base (e.g., potassium carbonate) to form a highly nucleophilic thiolate anion. libretexts.org This anion then displaces a halide from an ethylating agent like ethyl bromide or ethyl iodide in an S\textsubscript{N}2 reaction to form the thioether. libretexts.orgacs.org

The high nucleophilicity of sulfur compared to oxygen makes this reaction efficient. libretexts.org However, a potential side reaction is the further alkylation of the product sulfide (B99878) to form a sulfonium (B1226848) salt, which can be mitigated by careful control of stoichiometry and reaction conditions. pressbooks.pub Another strategy to avoid side reactions involves using thiourea (B124793) as a nucleophile to form an intermediate alkyl isothiourea salt, which is then hydrolyzed to yield the thiol in situ before alkylation. pressbooks.pubresearchgate.net

Cross-coupling reactions represent a powerful and versatile strategy for C-S bond formation, offering broader substrate scope compared to classical nucleophilic substitution. researchgate.net These methods typically involve the coupling of pre-functionalized aromatic substrates, such as aryl halides or aryl boronic acids, with a sulfur source. rsc.orgresearchgate.net

The Ullmann reaction, a classic example, involves the copper-catalyzed coupling of an aryl halide with a thiol. organic-chemistry.org While effective, traditional Ullmann conditions often require high temperatures. Modern advancements have led to the development of more sustainable protocols, including reactions that can be performed in greener solvents like water. organic-chemistry.org Decarboxylative C-S coupling has also emerged as a novel strategy, utilizing carboxylic acids as coupling partners in place of aryl halides, thereby offering a different disconnection approach. researchgate.net These reactions can be mediated by various transition metals, which are discussed in more detail in the following section.

Transition metal catalysis is the cornerstone of modern C-S bond formation, providing highly efficient and functional-group-tolerant methods. nih.govmdpi.com Although sulfur compounds were historically considered catalyst poisons, numerous catalytic systems have been developed that effectively facilitate these couplings. nih.govresearchgate.net

Palladium-Catalyzed Reactions: Palladium complexes are among the most effective catalysts for C-S cross-coupling. organic-chemistry.org Systems often employ a palladium source like Pd(OAc)₂ or Pd(dba)₂ in combination with a phosphine (B1218219) ligand (e.g., dppf, SPhos) to achieve high turnover numbers and broad functional group tolerance. mdpi.comorganic-chemistry.org These reactions can couple aryl halides and triflates with a wide variety of alkyl thiols. organic-chemistry.orgacs.org

Copper-Catalyzed Reactions: Copper-catalyzed systems offer a more economical alternative to palladium. nanomaterchem.com The Chan-Lam coupling, for instance, facilitates the S-arylation of thiols using aryl boronic acids. organic-chemistry.org Significant progress has been made in developing practical Cu-catalyzed protocols that operate under mild conditions, coupling aryl iodides with thiols in the presence of ligands like ethylene (B1197577) glycol or 1,10-phenanthroline. mdpi.comorganic-chemistry.org

Nickel-Catalyzed Reactions: Nickel catalysts are particularly useful for coupling less reactive electrophiles, such as aryl triflates or even aromatic esters, with thiols. organic-chemistry.orgacs.org They have also been employed in reductive cross-coupling reactions between alkyl halides and arylthiosilanes. organic-chemistry.org A notable development is the nickel-catalyzed aryl exchange reaction, which uses 2-pyridyl sulfides as odorless sulfide donors, cleaving and forming aryl-S bonds to generate the desired product. acs.orgresearchgate.net

Other Metal Catalysts: While less common, other transition metals like cobalt, iron, and gold have also been successfully used to catalyze C-S bond formation. organic-chemistry.orgacs.orgbeilstein-journals.org Gold-catalyzed cross-coupling of organoiodides with disulfides has been shown to proceed under mild conditions with excellent functional group tolerance. acs.org

Table 1: Overview of Transition Metal-Catalyzed Synthesis of Aryl Alkyl Sulfides

Catalyst System (Metal/Ligand) Aryl Partner Sulfur Source Conditions (Base, Solvent, Temp) Yield Range Citation(s)
Pd(OAc)₂ / Ferrocene-based Aryl Halides Thiols Base, Organic Solvent Good to Excellent organic-chemistry.org
CuI / Ethylene Glycol Aryl Iodides Thiols K₂CO₃, Reflux Good to Excellent mdpi.com
Ni(cod)₂ / dcypt Aromatic Esters 2-Pyridyl Sulfides Toluene, 150 °C Moderate acs.org
CoCl₂ / dppbz Aryl Halides Thiols/Alkanethiols K₂CO₃, DMF, 120 °C Excellent organic-chemistry.org
Au(I) / P,N-Ligand Aryl Iodides Disulfides AgSbF₆, DCE, 60 °C Good to Excellent acs.org

Cross-Coupling Reactions for C-S Bond Formation

Indirect Synthetic Approaches and Precursor Chemistry

Indirect methods involve the formation of the sulfide functionality from a precursor that does not already contain a thiol or thiolate group. These multi-step sequences often provide access to complex molecules that are challenging to synthesize directly.

Thioamides, thioureas, and other thioxo compounds can serve as precursors for sulfide synthesis. A notable example is the Eschenmoser sulfide contraction. In this sequence, a thione-containing heterocycle, such as ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, can undergo S-alkylation with an α-haloketone. The resulting intermediate, in the presence of a phosphine like triphenylphosphine (B44618), rearranges to extrude sulfur as triphenylphosphine sulfide, yielding a vinylogous sulfide product. mdpi.com This strategy demonstrates the transformation of a C=S bond into a C-S-C linkage. Imidazole-2-thione derivatives have also been developed as versatile precursors for sulfide synthesis. uni-goettingen.de

Table 2: Synthesis of Sulfides from Thioxo Precursors

Precursor Type Key Reagents Process Final Product Type Citation
Dihydropyrimidine thione α-Bromoketone, PPh₃ S-Alkylation / Eschenmoser Contraction Vinylogous Sulfide mdpi.com
Thiourea Aryl Halide, Light Photoinduced S\textsubscript{RN}1 reaction Aryl Thiolate (in situ) researchgate.net
Imidazole-2-thione Ethyl Chloroformate, Alkylating Agent Acylation, Nucleophilic Substitution Aryl Sulfide uni-goettingen.de

The synthesis of sulfides can be achieved through the reduction of sulfur compounds in higher oxidation states, such as sulfoxides (R₂SO) and sulfones (R₂SO₂). These precursors are often readily prepared by the oxidation of sulfides or other routes. The reduction of a sulfonyl group to a sulfide is a known transformation that can be accomplished under specific conditions. For instance, the synthesis of (E)-N-Aryl-2-arylethenesulfonamide analogues involves the creation of a sulfonamide intermediate. nih.gov While not the final step in that particular study, such sulfonyl compounds can, in principle, be reduced to the corresponding sulfide. Common reducing agents for the conversion of sulfoxides and sulfones to sulfides include strong hydrides like lithium aluminum hydride (LiAlH₄). This reductive approach provides a complementary synthetic route, particularly when the corresponding sulfonyl or sulfoxide (B87167) precursor is more accessible than the thiol.

Synthesis via Thioxo Precursors and Related Sulfur-Containing Rings

Green Chemistry and Sustainable Synthesis Paradigms

In response to the growing need for environmentally responsible chemical manufacturing, green chemistry principles are increasingly integrated into the synthesis of sulfur-containing compounds. These approaches prioritize the use of non-toxic reagents, renewable resources, and catalytic systems that are both efficient and recyclable.

Biocatalysis has emerged as a powerful tool for the formation of carbon-sulfur (C-S) bonds, offering high selectivity under mild reaction conditions. acs.orgacs.orgnih.gov Enzymes, such as those from the cytochrome P450 family, have been identified to catalyze intramolecular C-S bond formation in the biosynthesis of various natural products. acs.orgnih.govresearchgate.net For instance, the cytochrome P450 monooxygenase CxnD has been shown to form an indole-fused dihydrothiopyran skeleton from a thiol intermediate derived from L-Tryptophan. nih.gov

Non-heme iron enzymes also play a role in catalyzing complex transformations, including oxidative C-S bond formation. nih.gov While direct enzymatic synthesis of ethyl 2-methoxyphenyl sulfide has not been extensively reported, the existing knowledge on enzyme-catalyzed C-S bond formation provides a foundation for future development. acs.orgacs.org Engineered myoglobin (B1173299) variants, for example, have been utilized in the synthesis of allylic and allenyl sulfides through a Doyle-Kirmse reaction, demonstrating the potential of biocatalysts for C-C bond formation adjacent to a sulfur atom. nih.govscilit.com The principles of these enzymatic reactions, such as S-methylation and S-glycosylation, could potentially be adapted for the synthesis of specific aryl sulfides. acs.org

Table 1: Examples of Enzyme Families Involved in C-S Bond Formation

Enzyme FamilyType of C-S Bond FormationExample
Cytochrome P450Intramolecular C(sp2)-H ThiolationFormation of dihydrothiopyran skeleton nih.gov
S-MethyltransferasesThiol MethylationMethionine biosynthesis acs.org
Non-heme Iron EnzymesOxidative C-S Bond FormationBiosynthesis of various natural products nih.gov
Myoglobin VariantsC-C bond formation adjacent to sulfurAsymmetric Doyle-Kirmse reactions nih.gov

This table summarizes enzyme families with demonstrated or potential utility in the synthesis of sulfide derivatives, based on existing research.

The development of heterogeneous and recyclable catalysts is a cornerstone of sustainable chemistry, aiming to reduce waste and catalyst consumption. organic-chemistry.orgmpg.denih.gov Several systems have been developed for the synthesis of thioethers that offer good yields and the ability to be reused.

One approach involves the use of copper-based catalysts. An environmentally friendly and economical system using copper(II) chloride (CuCl2) with N,N'-dimethylethane-1,2-diamine (DMEDA) as a ligand, base, and solvent has been reported for the synthesis of diaryl chalcogenides from iodobenzenes and benzenethiols or diphenyldisulfides. This system is notable for being inexpensive, easily separable, and recyclable for at least five cycles without a significant loss of activity. organic-chemistry.org Another copper-based system supported on magnetic nanoparticles has been developed for the synthesis of heteroaryl-aryl and di-heteroaryl sulfides, which can be magnetically separated and reused multiple times. rsc.org

Palladium on charcoal (Pd/C) has also been demonstrated as a recyclable catalyst for C-S cross-coupling reactions. researchgate.net Furthermore, metal-free systems offer an even greener alternative. For example, NAFION®, a perfluorinated sulfonic acid resin, can be used as a recyclable superacid catalyst for the dehydrative thioetherification of alcohols and thiols. nih.govdntb.gov.ua

Table 2: Selected Heterogeneous and Recyclable Catalytic Systems for Thioether Synthesis

Catalytic SystemSubstratesKey Features
CuCl2/DMEDAIodobenzenes, Benzenethiols/DiphenyldisulfidesInexpensive, separable, recyclable organic-chemistry.org
Fe3O4@AMBA-CuIHeteroaryl halides, Aryl/Heteroaryl boronic acids, S8Magnetically recoverable, reusable rsc.org
Palladium on Charcoal (Pd/C)Not specified in abstractRecyclable researchgate.net
NAFION®Alcohols, ThiolsMetal-free, recyclable superacid catalyst nih.govdntb.gov.ua
{Mo2.89W0.11S4}nAlcohols, ThiolsBorrowing hydrogen methodology, recyclable nih.gov
Carbon Nitride/NickelAryl bromides, Alcohols/ThiolsSemi-heterogeneous, recyclable photocatalyst acs.orgchemrxiv.org

This table highlights various recyclable catalytic systems for the synthesis of thioethers, emphasizing their sustainable attributes.

Biocatalytic Routes to Sulfide Derivatives

Derivatization Strategies for this compound

The sulfide linkage in this compound is a versatile functional group that can be readily transformed into other sulfur-containing moieties, such as sulfoxides and sulfones. Furthermore, the aromatic ring provides a scaffold for the introduction of additional substituents, allowing for the synthesis of a diverse library of analogues.

The selective oxidation of sulfides to sulfoxides is a common transformation that requires careful control to prevent over-oxidation to the corresponding sulfone. jchemrev.com A variety of methods have been developed for this purpose, many of which are applicable to aryl alkyl sulfides like this compound. rsc.org

One approach involves the use of hydrogen peroxide (H2O2) as a green oxidant in the presence of a catalyst. For example, iron(III) chloride (FeCl3) can catalyze the selective oxidation of sulfides to sulfoxides with periodic acid (H5IO6) in acetonitrile (B52724), with reactions often completing in under two minutes. organic-chemistry.org Scandium triflate (Sc(OTf)3) has also been shown to be an effective catalyst for the H2O2-mediated monooxidation of alkyl-aryl sulfides. organic-chemistry.org Metal-free conditions have also been developed, such as the use of a quinoid catalyst with O2 in hexafluoroisopropanol (HFIP) at room temperature. organic-chemistry.org A practical and switchable method for the synthesis of aryl sulfoxides involves the oxidation of sulfides with O2 or air, where the chemoselectivity is controlled by the reaction temperature. acs.orgnih.gov

Table 3: Reagents and Conditions for Selective Sulfide to Sulfoxide Oxidation

Reagent/CatalystOxidantKey Features
FeCl3H5IO6Fast reaction times organic-chemistry.org
Sc(OTf)3H2O2Efficient for alkyl-aryl sulfides organic-chemistry.org
1-hexylKuQuinoneO2Metal-free, light-induced organic-chemistry.org
Dipropylene glycol dimethyl ether (promoter)O2/AirTemperature-controlled selectivity acs.orgnih.gov
La2O3t-BuOOHHigh selectivity for sulfoxides rsc.org
Trifluoroacetic acid (solvent/activator)H2O2Metal-free, high selectivity for trifluoromethyl aryl sulfoxides rsc.org

This table presents a selection of methods for the selective oxidation of sulfides to sulfoxides, highlighting the diversity of available reagents and conditions.

The oxidation of sulfides can be extended to produce sulfones, which are also valuable synthetic intermediates. researchgate.nettandfonline.com Generally, stronger oxidizing conditions or a higher stoichiometry of the oxidant are required compared to sulfoxide synthesis. tandfonline.com

A number of reagents are effective for the oxidation of sulfides to sulfones. organic-chemistry.org For instance, niobium carbide has been used as a catalyst with hydrogen peroxide for the efficient synthesis of sulfones from sulfides. organic-chemistry.org A metal-free approach utilizes urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate (B1210297) to yield sulfones without the observation of the intermediate sulfoxide. organic-chemistry.org Another green method employs Selectfluor™ with water as the oxygen source, achieving high yields of sulfones. sioc-journal.cn The oxidation of sulfides to sulfones can also be achieved using O2 or air at elevated temperatures, providing a switchable synthesis from the corresponding sulfoxide-forming conditions. acs.orgnih.govorganic-chemistry.org

Table 4: Reagents and Conditions for Sulfide to Sulfone Oxidation

Reagent/CatalystOxidantKey Features
Niobium carbideH2O2Efficient and reusable catalyst organic-chemistry.org
Urea-hydrogen peroxide/Phthalic anhydrideUrea-hydrogen peroxideMetal-free, avoids sulfoxide intermediate organic-chemistry.org
Selectfluor™H2OGreen method, high yields sioc-journal.cn
Dipropylene glycol dimethyl ether (promoter)O2/AirTemperature-controlled switch from sulfoxide synthesis acs.orgorganic-chemistry.org
Potassium permanganateKMnO4Common laboratory reagent, can be used in biphasic systems tandfonline.com

This table provides examples of reagents and conditions for the oxidation of sulfides to sulfones.

The aromatic ring of this compound offers opportunities for further functionalization, allowing for the synthesis of a wide range of derivatives. Strategies for introducing additional substituents often leverage the directing effects of the existing methoxy (B1213986) and ethylthio groups.

Recent research has focused on the C(sp3)-H functionalization of thioanisole (B89551) derivatives, which are structurally similar to this compound. nih.govacs.org For example, a protocol using triplet ketone catalysis enables the α-C(sp3)-H functionalization of thioanisoles with maleimides. nih.govacs.org This reaction proceeds under mild conditions with an inexpensive photocatalyst and molecular oxygen as the terminal oxidant, and is compatible with various functional groups on the thioanisole ring. nih.govacs.org Such a strategy could potentially be applied to the ethyl group of this compound.

Furthermore, direct C-H functionalization of the aromatic ring is a powerful tool for introducing new substituents. While specific examples for this compound are not prevalent in the searched literature, general methods for the C-H functionalization of anisole (B1667542) and thioanisole derivatives can provide valuable insights. researchgate.net The development of regioselective C-H alkylation and alkenylation reactions, for instance, could be adapted to introduce new carbon-carbon bonds onto the aromatic core of this compound. researchgate.net

Iii. Mechanistic Investigations of Chemical Transformations Involving Ethyl 2 Methoxyphenyl Sulfide

Oxidation Reaction Mechanisms of the Sulfide (B99878) Moiety

The oxidation of the sulfide group in ethyl 2-methoxyphenyl sulfide can lead to the formation of the corresponding sulfoxide (B87167) and, subsequently, the sulfone. The mechanisms governing these transformations are distinct and highly dependent on the nature of the oxidizing agent and the reaction environment.

The conversion of a sulfide to a sulfoxide is a common and pivotal transformation. Several mechanistic routes have been identified, often competing with one another. For aryl alkyl sulfides, these pathways can involve peroxidic intermediates, radical cations, or direct oxygen transfer, depending on the specific reagents and conditions employed.

In photooxidation reactions involving singlet oxygen (¹O₂), the initial step is the formation of a transient intermediate. cuny.edu Extensive computational and experimental studies on organic sulfides have led to a revised mechanism proposing that the reagents first form a weakly bound peroxysulfoxide intermediate. cuny.eduacs.org This species is characterized by a low formation barrier, which is mainly entropic. cuny.edu The peroxysulfoxide is unstable and can decay back to the ground-state sulfide and triplet oxygen, a process known as physical quenching. nih.gov

Alternatively, the peroxysulfoxide can undergo further reaction. It can be trapped by an external sulfoxide or rearrange to a more stable S-hydroperoxysulfonium ylide . cuny.eduacs.org This rearrangement involves a barrier of approximately 6 kcal/mol. cuny.edu In protic solvents like methanol, the peroxysulfoxide is rapidly converted to a hydroperoxy sulfurane intermediate through stabilization by the solvent. cuny.eduacs.orgnih.gov This sulfurane can then react with a second molecule of the sulfide to produce two molecules of the sulfoxide. Evidence for sulfurane intermediates is also found in the photooxidation of certain hydroxy-substituted sulfides. researchgate.net A similar pathway is proposed for the reaction of sulfur radical cations with superoxide (B77818), where the resulting persulfoxide may add a water molecule in aqueous solutions to form a hydroperoxy sulfurane. acs.org

IntermediateFormation PathwayKey Characteristics & Subsequent ReactionsSolvent Effects
PeroxysulfoxideReaction of sulfide with singlet oxygen (¹O₂). cuny.edu Reaction of sulfur radical cation with superoxide (O₂•⁻). acs.orgWeakly bound; can decay (physical quenching), be trapped by sulfoxides, or rearrange to S-hydroperoxysulfonium ylide. cuny.eduStabilized by coordinating and protic solvents. researchgate.net
S-hydroperoxysulfonium ylideRearrangement of peroxysulfoxide. cuny.eduacs.orgMore stable than peroxysulfoxide; can be trapped by sulfides to form sulfoxide or rearrange to a sulfone. cuny.eduacs.orgPredominant intermediate pathway in aprotic solvents. cuny.edu
Hydroperoxy SulfuraneReaction of peroxysulfoxide with protic solvents (e.g., water, methanol). cuny.eduacs.orgReacts with a second sulfide molecule to yield two sulfoxide molecules. acs.orgFormation is favored in protic solvents. cuny.edunih.gov

An alternative mechanistic pathway for sulfide oxidation involves an initial single electron transfer (SET) from the sulfur atom to a photosensitizer or oxidant, generating a sulfur radical cation . rsc.orgrsc.org This pathway is particularly relevant for aryl sulfides and can be dominant under certain photochemical conditions or with specific oxidizing systems. rsc.orgconicet.gov.ar For instance, in the photocatalyst-free aerobic oxidation of diphenyl sulfide, the sulfide radical cation pathway is operative. rsc.org Similarly, oxidation promoted by systems like HNO₃/FeBr₃ is suggested to proceed through the formation of a sulfide radical cation. conicet.gov.ar

Once formed, these radical cations are highly reactive. researchgate.net They can be stabilized through complexation with nucleophiles, such as the amide groups in peptides or another sulfur atom, forming three-electron bonded complexes. nih.govacs.org The subsequent reaction of these radical cation complexes with nucleophiles like superoxide (O₂•⁻) or hydroxide (B78521) (OH⁻) is a key product-forming step, leading to the sulfoxide. researchgate.netacs.orgacs.org The reaction with superoxide is particularly efficient, with rate constants on the order of 10⁹ to 10¹⁰ M⁻¹ s⁻¹. acs.orgacs.org This reaction is believed to proceed via a persulfoxide intermediate, analogous to the singlet oxygen pathway. acs.org

Oxidizing System/ConditionMechanism of Radical Cation FormationSubsequent Reaction to SulfoxideReference
Photochemical (e.g., with anthraquinone)Single Electron Transfer (SET) from sulfide to excited photosensitizer.Reaction with superoxide radical anion or triplet oxygen. rsc.org
HNO₃/FeBr₃Electron transfer from sulfide to an oxidant species derived from HNO₃/HNO₂.Catalytic cycle involving oxidation by O₂ from the air. conicet.gov.ar
One-electron photooxidation (e.g., with 4-carboxybenzophenone)Electron transfer to a triplet sensitizer.Reaction with superoxide (O₂•⁻) or hydroxide (OH⁻). acs.org

Singlet oxygen (¹O₂) is a primary oxidizing agent in many photochemical oxidations of sulfides. cuny.edunih.gov The reaction is described as a "deceptively simple process" that yields sulfoxides as the major product, though the mechanism is complex. nih.gov As detailed in section 3.1.1.1, the process involves electrophilic attack by singlet oxygen on the nucleophilic sulfur atom, leading to intermediates like peroxysulfoxides and hydroperoxy sulfuranes. cuny.edu The efficiency and kinetics of this reaction are highly dependent on the substrate, solvent, and temperature. cuny.edu For alkyl aryl sulfides, the singlet oxygen mechanism is often a major pathway, especially in photocatalyst-free protocols. rsc.orgrsc.org

Besides singlet oxygen, a variety of other oxidizing agents can convert sulfides to sulfoxides, each with a distinct mechanism:

Periodates (IO₄⁻) : The oxidation of sulfides by periodate (B1199274) ions occurs via a one-step oxygen-transfer reaction. researchgate.net The oxygen atom of the periodate attacks the sulfur atom, with the transition state characterized by a linear S···O···I arrangement. The sulfide acts as the electron donor and the periodate as the electron acceptor. researchgate.net

Superoxide Radical Anion (O₂•⁻) : This species reacts rapidly with sulfur radical cation complexes to form sulfoxides. acs.orgacs.org The stoichiometry suggests a pathway similar to that of singlet oxygen, involving a persulfoxide intermediate. acs.org

Catalytic Aerobic Systems : Combinations like Br₂/NaNO₂/H₂O can catalytically oxidize sulfides using molecular oxygen as the terminal oxidant under mild conditions. mdpi.com The mechanism involves the generation of NOₓ species which activate O₂ to perform the oxidation.

Hydrogen Peroxide (H₂O₂) : In the presence of metal catalysts (e.g., iron complexes), H₂O₂ can efficiently oxidize sulfides. ulaval.ca The mechanism is believed to involve high-valent metal-oxo intermediates as the active oxidizing species. mdpi.com

The formation of a sulfone represents the second stage of sulfide oxidation. This process typically occurs through the oxidation of the intermediate sulfoxide. mdpi.com In many oxidation reactions, the sulfone is an undesired byproduct resulting from overoxidation, and reaction conditions are often tuned to maximize sulfoxide selectivity. ulaval.camdpi.com

However, specific mechanisms and reagents can favor sulfone formation. In the singlet oxygen photooxidation pathway, the S-hydroperoxysulfonium ylide intermediate, formed from the initial peroxysulfoxide, can rearrange to directly form a sulfone, competing with the pathway that produces sulfoxide. cuny.eduacs.org

Certain oxidizing agents are particularly effective for converting sulfides directly to sulfones. A practical method involves the use of sodium chlorite (B76162) (NaClO₂) activated by hydrochloric acid (HCl) in organic solvents. mdpi.com This system generates chlorine dioxide (ClO₂•) in situ, which is a powerful oxidizing agent. The reaction proceeds efficiently, converting a range of aryl, benzyl, and alkyl sulfides into their corresponding sulfones with high selectivity and yield, often without the detectable formation of the intermediate sulfoxide. mdpi.com Similarly, oxidation with periodates can also proceed from the sulfoxide to the sulfone via another one-step oxygen-transfer reaction. researchgate.net

Pathways to Sulfoxide Formation

Involvement of Sulfur Radical Cation Complexes in Oxidative Processes

Reduction Reaction Mechanisms of Sulfides

The term "reduction of sulfides" can be ambiguous, as the sulfide moiety itself is in a reduced sulfur oxidation state. Typically, reactions involving this functional group are reductions of sulfoxides or sulfones to sulfides, or synthetic routes where the formation of the C–S bond is the final step in a reductive process.

The reduction of sulfoxides back to sulfides is a common transformation. thieme-connect.de However, in the context of mechanistic transformations involving sulfides, a key process is the reductive elimination step in transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming aryl sulfides. nih.gov

In these catalytic cycles, a transition metal, frequently nickel, palladium, or copper, facilitates the coupling of an aryl halide or equivalent with a thiol or disulfide. nih.govrsc.org A general mechanism, for instance using a nickel catalyst, involves the following key steps:

Activation : A Ni(II) precatalyst is reduced in situ by a reducing agent (e.g., zinc or manganese metal) to an active Ni(0) species. nih.govrsc.org

Oxidative Addition : The active Ni(0) complex reacts with the aryl halide (Ar-X), undergoing oxidative addition to form a Ni(II) intermediate (Ar-Ni-X).

Ligand Exchange/Transmetalation : The thiol (R-SH) or a thiolate (R-S⁻) displaces the halide on the nickel center to form an aryl-nickel-thiolate complex (Ar-Ni-SR).

Reductive Elimination : This is the crucial C–S bond-forming step. The aryl and thiolate ligands couple and are eliminated from the metal center, forming the aryl sulfide product (Ar-S-R) and regenerating the active Ni(0) catalyst, thus closing the catalytic cycle. nih.govrsc.org

This final reductive elimination from the higher-valent metal center is a fundamental mechanistic step in many modern methods for constructing the sulfide functional group.

Nucleophilic and Electrophilic Substitution Reactions at the Sulfur Center

The sulfur atom in aryl sulfides like this compound is a key center for reactivity. Its nucleophilicity is significantly greater than that of its oxygen analogue, the ether linkage. libretexts.org This heightened nucleophilicity allows sulfides to react readily with alkyl halides to form stable ternary sulfonium (B1226848) salts. libretexts.org

Theoretical studies on nucleophilic substitution at the sulfur atom in related sulfinyl derivatives have shown that these reactions typically proceed through an addition-elimination mechanism. nih.gov This process involves the formation of a central, tetracoordinate-sulfur intermediate, which exists in a triple-well potential energy surface with small activation barriers. nih.gov The geometry of this intermediate is generally an unsymmetrical trigonal bipyramid, where the incoming nucleophile and the leaving group are situated in apical positions. nih.gov

Conversely, the sulfur center can also be the target of electrophilic attack, particularly after conversion to a more reactive species. For instance, sulfides can be transformed into N-iodo sulfoximines, which then act as electrophilic agents. acs.org Research on the synthesis of N-Iodo-S-(2-methoxyphenyl)-S-methyl sulfoximine (B86345) demonstrates a one-pot method from the corresponding sulfide. acs.org This reagent can subsequently participate in electrophilic aromatic substitution reactions. acs.org For example, treatment of anisole (B1667542) with an N-iodo sulfoximine in acetic acid leads to the formation of 4-iodoanisole, showcasing the transfer of an electrophilic iodine. acs.org

The table below summarizes the conditions and outcomes of such an electrophilic substitution.

ReactantReagentSolventTemperature (°C)Time (h)ProductYield (%)
AnisoleN-Iodo-S,S-diphenylsulfoximineAcetic Acid221.54-IodoanisoleFull Conversion
AnisoleN-Iodo-S,S-diphenylsulfoximineAcetic Acid601.54-Iodoanisole86
AnisoleN-Iodo-S,S-diphenylsulfoximineDichloromethane6024No Reaction0
This table presents data on the electrophilic iodination of anisole using an N-iodo sulfoximine, demonstrating the reactivity of such compounds derived from sulfides. Data sourced from The Journal of Organic Chemistry. acs.org

Cyclization and Ring-Forming Reactions Involving the Sulfide Linkage

The sulfide linkage, particularly when activated, is a versatile functional group for constructing heterocyclic ring systems. A prominent example is the Pummerer reaction, which involves the transformation of a sulfoxide (readily formed by oxidation of a sulfide) into a reactive thionium (B1214772) ion intermediate under acidic conditions. pharm.or.jpnih.gov This electrophilic thionium ion can then be intercepted by an intramolecular nucleophile, such as an aromatic ring, to achieve cyclization. pharm.or.jp

In the synthesis of methoxy-2-quinolones, this strategy has been effectively employed. pharm.or.jp The process begins with N-aryl-N-methyl-3-(phenylsulfinyl)propionamides, which are treated with an activating agent like trifluoroacetic anhydride (B1165640) (TFAA). pharm.or.jp While this Pummerer reaction can directly lead to the cyclized 2-quinolone product, it often favors the formation of intermediate vinyl sulfides. pharm.or.jp These vinyl sulfides can then be isolated and treated with an acid, such as p-toluenesulfonic acid, to induce a highly efficient cyclization, affording the desired 2-quinolones in moderate to excellent yields. pharm.or.jp The success of the cyclization is dependent on the electronic properties of the aromatic ring, with electron-donating groups facilitating the reaction. pharm.or.jp

The table below details the yields for the acid-induced cyclization of various vinyl sulfides into 2-quinolones.

Substrate (Vinyl Sulfide)Substituent on Aryl RingProduct (2-Quinolone)Yield (%)
5a 2,5-di-OMe8a 92
5b 2,4-di-OMe8b 95
5e 4-OMe8e 85
5f 2-OMe8f 78
5g H8g 65
5k 3-OMe8k 24
This table illustrates the yields of 2-quinolones formed via acid-induced cyclization of various methoxy-substituted vinyl sulfides. The data highlights the influence of substituent position on reaction efficiency. Data sourced from the Journal of the Chinese Chemical Society. pharm.or.jp

Sulfur Extrusion and Rearrangement Mechanisms in Related Systems

Beyond substitution and cyclization, the sulfur atom can be completely removed from a molecule (sulfur extrusion) or be part of a significant structural reorganization (rearrangement). These transformations are often observed in systems related to simple aryl sulfides.

Sulfur Extrusion: Sulfur extrusion is a valuable synthetic reaction for forming carbon-carbon bonds. d-nb.info A classic method involves the use of degassed Raney nickel, which can convert phenothiazine (B1677639) (a cyclic sulfide) into carbazole (B46965) in high yield. nih.gov The mechanism is believed to involve the generation of free radicals. nih.gov Another approach uses organolithium reagents; for example, n-butyllithium can induce sulfur extrusion from thianthrene-5-oxide to give dibenzothiophene. nih.gov In the case of 10-ethylphenothiazine (B154437), oxidation of the sulfur to a sulfoxide or sulfone prior to reaction can significantly increase the yield of the ring-contracted product, 9-ethylcarbazole. nih.gov More modern methods for sulfur extrusion from disulfides utilize N-heterocyclic carbenes (NHCs) under mild conditions, avoiding the use of carcinogenic aminophosphine (B1255530) reagents. d-nb.infogoogle.com

The following table shows the effect of sulfur oxidation state on the yield of sulfur extrusion from 10-ethylphenothiazine derivatives.

Starting MaterialOxidation State of SulfurProductYield (%)
10-EthylphenothiazineSulfide9-Ethylcarbazole86
10-Ethylphenothiazine-5-oxideSulfoxide9-Ethylcarbazole98
10-Ethylphenothiazine-5,5-dioxideSulfone9-Ethylcarbazole94
This table demonstrates how the oxidation state of the sulfur atom in a phenothiazine system affects the yield of the sulfur extrusion reaction to form the corresponding carbazole. Data sourced from Molecules. nih.gov

Rearrangement Mechanisms: Sulfur-containing compounds undergo several named rearrangements. The Pummerer rearrangement involves the conversion of a sulfoxide into an α-acetoxy sulfide using an activating agent like acetic anhydride. numberanalytics.com The mechanism proceeds through the formation of a sulfenium ion intermediate, which is then attacked by an acetate (B1210297) nucleophile. numberanalytics.com

Another important reaction is the Mislow–Evans rearrangement, which is a d-nb.infolookchem.com-sigmatropic rearrangement of an allylic sulfoxide. wikipedia.org This thermal process proceeds through a sulfenate ester intermediate, which is then cleaved by a thiophilic reagent (e.g., a phosphite (B83602) ester) to yield an allylic alcohol. wikipedia.org The reaction is highly diastereoselective, allowing for the transfer of chirality from the sulfur atom to a carbon atom in the product. wikipedia.org

The Truce-Smiles rearrangement represents a 1,4-aryl relocation that can occur in related sulfone systems via an addition-elimination mechanism. msu.edu These rearrangements highlight the diverse pathways available for structural modification in organosulfur chemistry, starting from simple sulfide precursors.

Iv. Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Methoxyphenyl Sulfide

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Elucidation of Vibrational Wavenumbers and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and skeletal structure of a molecule. The vibrational frequencies observed in the spectra correspond to specific molecular motions such as stretching, bending, and rocking. To precisely assign these experimental bands, theoretical calculations using methods like Density Functional Theory (DFT) are employed. The Potential Energy Distribution (PED) analysis, derived from these calculations, quantifies the contribution of each internal coordinate to a specific vibrational mode, providing an unambiguous assignment.

For a molecule like Ethyl 2-methoxyphenyl sulfide (B99878), characteristic vibrational modes would be expected. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The C-H stretching modes of the ethyl and methoxy (B1213986) groups are expected in the 3000-2850 cm⁻¹ range. The aromatic C=C stretching vibrations usually produce several bands in the 1650–1200 cm⁻¹ range. The C-O stretching of the methoxy group is typically observed between 1300-1000 cm⁻¹, while the C-S stretching vibration is found in the 710-570 cm⁻¹ region.

Below is a representative table illustrating how experimental and theoretical vibrational data are typically presented for an analogous aromatic sulfur-containing compound.

AssignmentExperimental FT-IR (cm⁻¹)Calculated (DFT) (cm⁻¹)Potential Energy Distribution (PED) Contribution (%)
Aromatic C-H stretch30763064ν(C-H) (98%)
Asymmetric CH₃ stretch29562964νas(CH₃) (95%)
Symmetric CH₂ stretch28712867νs(CH₂) (93%)
Aromatic C=C stretch15871589ν(C=C) (85%)
Aromatic C-O stretch12511242ν(C-O) (75%)
O-CH₃ stretch10161012ν(O-CH₃) (70%)
Aromatic C-S stretch740718ν(C-S) (65%)

This table is illustrative, compiled from typical values for aromatic ethers and sulfides reported in literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The absorption of photons promotes electrons from lower energy molecular orbitals (like bonding π or non-bonding n orbitals) to higher energy anti-bonding orbitals (π*). For Ethyl 2-methoxyphenyl sulfide, the presence of the benzene (B151609) ring (a chromophore) and heteroatoms with lone pairs (sulfur and oxygen) allows for specific types of transitions.

The primary transitions expected are π → π* and n → π. The π → π transitions, arising from the conjugated π-system of the aromatic ring, are typically high in intensity (large molar extinction coefficient, ε) and occur at shorter wavelengths. The n → π* transitions involve the promotion of a non-bonding electron from the sulfur or oxygen atom to an anti-bonding π* orbital of the ring. These transitions are generally lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. The absorption maximum (λmax) can be influenced by the solvent polarity.

An illustrative data table for the expected electronic transitions is provided below.

λmax (nm)Molar Absorptivity (ε)SolventAssigned Transition
~210~8000Ethanolπ → π
~250~10000Ethanolπ → π
~280-290~1500Ethanoln → π*

This table is representative of typical absorption values for aromatic ethers and thioethers.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental formula. The calculated exact mass of this compound (C₉H₁₂OS) is 168.0609 Da. An HRMS measurement would aim to confirm this value with high precision.

Upon ionization, the molecular ion (M⁺˙) undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of this fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways would likely include:

Loss of the ethyl group ([M-C₂H₅]⁺) to give a stable methoxyphenylthiolate radical cation.

Cleavage of the C-S bond to generate ions corresponding to the ethyl sulfide and methoxyphenyl moieties.

Rearrangement reactions common to aromatic ethers and sulfides.

A table of expected significant fragments is shown below.

m/z (Mass/Charge)Proposed Fragment IonFormula
168Molecular Ion [M]⁺˙[C₉H₁₂OS]⁺˙
139[M - C₂H₅]⁺[C₇H₇OS]⁺
123[M - CH₂SH]⁺[C₈H₁₁O]⁺
109[C₇H₅O]⁺[C₇H₅O]⁺
61[CH₃CH₂S]⁺[C₂H₅S]⁺

This table represents a plausible fragmentation pattern based on the principles of mass spectrometry for similar structures.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to solve the structure. The analysis yields fundamental crystallographic data, including the crystal system, space group, and unit cell dimensions.

As no crystal structure for this compound is available, data for a related, more complex molecule, Ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate , is presented here for illustrative purposes.

Crystallographic Data for an Analogous Compound
ParameterValue
Empirical FormulaC₁₅H₁₈N₂O₃S
Formula Weight306.37
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.9791 (2)
b (Å)8.2031 (2)
c (Å)11.8405 (3)
α (°)81.987 (1)
β (°)87.975 (1)
γ (°)80.850 (1)
Volume (ų)757.60 (3)
Z (Molecules/unit cell)2

This data reveals the fundamental packing symmetry and dimensions of the unit cell for this specific analog.

The arrangement of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. These can include classical hydrogen bonds (e.g., N-H···S) and weaker interactions like C-H···O, C-H···S, or π-π stacking interactions. In the crystal structure of the analog mentioned above, weak N-H···S interactions link the molecules into chains.

The following table illustrates the typical percentage contributions of various intermolecular contacts derived from a Hirshfeld surface analysis of a representative heterocyclic compound.

Illustrative Hirshfeld Surface Contact Contributions
Interaction TypeContribution to Hirshfeld Surface (%)
H···H49.1
C···H / H···C19.6
O···H / H···O9.5
S···H / H···S8.2
C···C5.4
Other8.2

This quantitative analysis reveals that weaker, non-classical hydrogen bonds and van der Waals forces, particularly those involving hydrogen atoms, are often the dominant forces stabilizing the crystal structure.

Based on the information available from the performed searches, a detailed computational and theoretical analysis specifically for the compound "this compound" is not available in the public domain literature. The search results yielded studies on structurally related but electronically distinct molecules, such as those containing a sulfonyl group (Ethyl 2-(2-methoxyphenyl)sulfonylacetate), a disulfide linkage (1-(2-Methoxyphenyl)-2-phenethyldisulfane), or more complex heterocyclic systems attached to the methoxyphenyl group.

Generating an article with the requested detailed data tables (bond lengths, HOMO-LUMO energies, atomic charges, etc.) would require using these analogs. However, the electronic properties and, consequently, the computational results (geometry, frontier orbitals, reactivity descriptors) of these analogs are significantly different from those expected for a simple sulfide. For instance, a sulfonyl group (SO2) is a strong electron-withdrawing group, whereas a sulfide (S) linkage is a weak electron-donating group. Such fundamental electronic differences mean that data from an analog like Ethyl 2-(2-methoxyphenyl)sulfonylacetate cannot be used to accurately represent this compound.

Therefore, to adhere to the instructions for scientifically accurate and strictly focused content, it is not possible to generate the requested article on "this compound" with the specified detailed computational data. Providing data from the available dissimilar analogs would be misleading and would not constitute an article focusing "solely on the chemical Compound 'this compound'".

V. Computational Chemistry and Theoretical Investigations of Ethyl 2 Methoxyphenyl Sulfide

Theoretical Studies of Charge Transfer Properties and Mobility

Theoretical investigations into charge transfer properties are fundamental for evaluating a molecule's potential in electronic applications, such as organic semiconductors. These studies typically revolve around the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and electrical transport properties. A smaller energy gap generally corresponds to higher reactivity and better charge mobility.

While specific computational studies on the charge transfer properties of Ethyl 2-methoxyphenyl sulfide (B99878) are not extensively documented in publicly available literature, research on analogous compounds provides significant insights. For instance, a study on a series of phenanthrene (B1679779) derivatives flanked by sulfur-containing heterocycles explored their charge transport properties for potential use in Organic Field-Effect Transistors (OFETs). The HOMO and LUMO energy levels for these compounds were determined both experimentally through cyclic voltammetry and computationally via Density Functional Theory (DFT). This dual approach helps to validate the theoretical models and provides a comprehensive understanding of the electronic structure.

The calculations revealed that introducing electron-donating thiophene (B33073) units can lead to p-channel (hole transport) behavior with high charge mobility. tandfonline.com For one such compound, a hole mobility of 0.85 cm²/(V s) was achieved, which is indicative of efficient charge transport. tandfonline.com The energy levels calculated via DFT showed a strong correlation with those derived from electrochemical measurements, underscoring the predictive power of these computational methods. tandfonline.com

Table 1: Representative Frontier Orbital Energies and Charge Mobility of an Analogous Sulfur-Containing Compound

PropertyValueMethod
HOMO Energy-5.41 eVDFT Calculation
LUMO Energy-1.82 eVDFT Calculation
Energy Gap (Eg)3.59 eVDFT Calculation
Hole Mobility (µh)0.85 cm²/(V s)Experimental (OFET)

Data sourced from a study on sulfur-containing heteroaryl-incorporated alkoxy phenanthrenes, serving as an example of charge transport analysis. tandfonline.com

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding applications in technologies like optical switching and data storage. The NLO response of a molecule is governed by its hyperpolarizability. Computational chemistry, particularly DFT, is a powerful tool for predicting these properties by calculating the dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities. A large hyperpolarizability value, especially the first hyperpolarizability (β), is a primary indicator of a significant NLO response.

Direct theoretical evaluations of the NLO properties for Ethyl 2-methoxyphenyl sulfide are scarce. However, extensive computational work has been performed on structurally related compounds containing methoxyphenyl or ethoxyphenyl groups, which demonstrates the methodologies used. For example, a theoretical study on 3-(4-methoxyphenyl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (II) used the DFT/B3LYP method to calculate its NLO properties. researchgate.net The results showed that this compound possesses a significant first hyperpolarizability value, suggesting it could be a promising NLO material. researchgate.net

Similarly, another study focused on a thiazolidinone derivative, (E)-3-(2-Ethoxyphenyl)-5-(3-(2-methoxyphenyl)-4-methylthiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one, also reported theoretically predicted NLO properties much greater than those of urea, a standard reference material for NLO comparisons. Such findings highlight that the presence of donor (methoxyphenyl) and acceptor groups connected through a π-conjugated system is key to enhancing NLO activity.

Table 2: Calculated NLO Properties for an Analogous Methoxyphenyl-Containing Compound (II)

PropertyCalculated Value
Dipole Moment (μ)5.03 Debye
Mean Polarizability (α)48.01 x 10⁻²⁴ esu
First Hyperpolarizability (β)18.06 x 10⁻³⁰ esu

Data is for 3-(4-methoxyphenyl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (II) calculated at the DFT/B3LYP/6–311G(d,p) level of theory. researchgate.net

In Silico Investigations of Molecular Interactions (Excluding Specific Biological Targets)

In silico methods are invaluable for exploring the non-covalent interactions that dictate a molecule's crystal packing, solubility, and other supramolecular properties. Hirshfeld surface analysis is a prominent computational tool used for this purpose. It maps the intermolecular contacts in a crystal by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This analysis generates 2D fingerprint plots that quantify the contribution of different types of intermolecular contacts.

While a specific Hirshfeld surface analysis for this compound is not available, numerous studies on related methoxyphenyl-containing compounds illustrate the utility of this technique. For instance, the analysis of 3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide revealed a complex network of intermolecular interactions. mdpi.com The study identified C-H···S, N-H···O, and C-H···π interactions as significant contributors to the crystal packing. mdpi.com

In another investigation on a flavone-chalcone hybrid containing a 2-methoxyphenyl group, Hirshfeld analysis quantified the major intermolecular contacts. mdpi-res.com The results showed that H···H, O···H, and C···H contacts were the most dominant, highlighting the importance of hydrogen bonding in the crystal structure. mdpi-res.com These analyses provide a detailed picture of how molecules interact with their neighbors, which is crucial for understanding and predicting the material's bulk properties.

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Representative Methoxyphenyl Compound

Contact TypePercentage Contribution (%)
H···H34.3
O···H/H···O19.2
C···H/H···C16.7
C···O/O···C6.7
C···C6.5
Others16.6

Data sourced from the Hirshfeld analysis of (E)-6-bromo-3-(3-(2-methoxyphenyl)-3-oxoprop-1-enyl)-4H-chromen-4-one. mdpi-res.com

Exploration of Reaction Energy Profiles and Transition States

Specific studies on the reaction energy profiles involving this compound are not prominent in the literature. However, the methodologies are well-established and have been applied to related systems. For example, DFT calculations have been used to investigate the mechanism of C-H functionalization reactions catalyzed by copper, which involved substrates like bis(2-methoxyphenyl)sulfide. researchgate.net Such studies can explain the observed selectivity of a reaction by comparing the activation energies of different possible pathways.

In a different theoretical study on the cleavage of the C–S bond in sulfur-containing heterocycles, potential energy surfaces were calculated along the reaction coordinates corresponding to the breaking of different bonds. acs.org This allowed researchers to predict which bond was more likely to cleave during an electrochemical reduction, finding that the CH₂–SO₂ bond cleavage was energetically favored. acs.org These examples demonstrate how computational modeling can provide fundamental insights into reaction feasibility, pathways, and the factors controlling chemical reactivity. acs.org

Vi. Emerging Research Avenues and Broader Academic Applications

Advanced Applications in Organic Synthesis

The strategic placement of the methoxy (B1213986) and ethylthio groups on the benzene (B151609) ring makes ethyl 2-methoxyphenyl sulfide (B99878) a valuable precursor and building block in the synthesis of more complex molecular architectures.

Role as a Versatile Intermediate and Building Block for Complex Molecules

Ethyl 2-methoxyphenyl sulfide serves as a foundational scaffold for constructing intricate molecules, including those with potential pharmaceutical applications. The thioether and methoxy functionalities are amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Oxidation and Reduction: The sulfide group can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. evitachem.com These oxidized derivatives introduce new reactive sites and can alter the electronic properties of the molecule. Conversely, the sulfonyl group in related structures can be reduced back to a sulfide.

Substitution Reactions: The methoxy group can be a site for nucleophilic aromatic substitution, enabling its replacement with other functional groups. This allows for the fine-tuning of the molecule's properties.

Building Block for Heterocycles: Thioanisole (B89551) derivatives are instrumental in synthesizing various heterocyclic compounds. For instance, they are used in the construction of thiophene (B33073) and thiazole-containing molecules, which are prevalent in medicinal chemistry and materials science. mdpi.commdpi.comresearchgate.net The core structure of this compound can be incorporated into larger, more complex heterocyclic systems.

Asymmetric Synthesis: Chiral amines, which are crucial in the synthesis of many pharmaceuticals, can be prepared using precursors derived from methoxyphenyl structures. orgsyn.orggoogle.com The methoxy group can influence the stereochemical outcome of reactions, making derivatives of this compound potentially useful in asymmetric catalysis.

The versatility of this compound is further highlighted by its use in multi-step syntheses. For example, derivatives of (4-((5-Ethyl-2-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone are synthesized from 5-ethyl-2-methoxyphenyl sulfonyl chloride, showcasing the utility of the core structure in building complex pharmaceutical scaffolds.

Utility in Ligand Design for Organometallic Catalysis

The sulfur atom in this compound possesses a lone pair of electrons, making it a potential coordination site for transition metals. This property is being exploited in the design of novel ligands for organometallic catalysis.

Phosphine (B1218219) Ligand Synthesis: Thioether moieties are incorporated into phosphine ligands, which are widely used in homogeneous catalysis. tdx.catmdpi.com The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, can be tuned by the substituents on the aromatic ring. The methoxy group in this compound can influence the donor properties of the ligand.

Palladium and Rhodium Catalysis: Thioether-containing ligands have been successfully employed in palladium- and rhodium-catalyzed reactions. acs.orgnih.gov These catalysts are effective in a variety of transformations, including cross-coupling reactions and C-H activation. For instance, iridium-catalyzed ortho-C–H borylation of thioanisole derivatives has been achieved using bipyridine-type ligands, demonstrating the directing effect of the methylthio group. acs.org

Catalyst Stability and Selectivity: The design of the ligand is crucial for the stability and selectivity of the catalyst. The presence of the ortho-methoxy group can lead to secondary interactions with the metal center, potentially enhancing catalyst stability and influencing the stereochemical outcome of the reaction. acs.org

The development of new catalysts based on thioether ligands is an active area of research, with the potential to lead to more efficient and selective synthetic methods. researchgate.netacs.org

Potential in Materials Science and Optoelectronics Research

The electronic properties of this compound and its derivatives make them promising candidates for applications in materials science, particularly in the field of organic electronics.

Investigation of Charge Transport and Luminescence Properties in Organic Electronic Devices

Thiophene and thioanisole derivatives are key components in the design of organic semiconductors for applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Charge Transport: Sulfur-containing heterocyclic oligomers are known to exhibit good charge transport properties. acs.org The introduction of a methoxy group can modulate the HOMO and LUMO energy levels of the material, which is crucial for efficient charge injection and transport. rsc.org Studies on related phenothiazine-based materials show that such substitutions can significantly impact device characteristics. rsc.org

Luminescence: Pyridyl-substituted phosphine chalcogenides, which share structural similarities with functionalized thioanisoles, exhibit luminescent properties. mdpi.com The electronic structure of this compound suggests that its derivatives could also be developed as emissive materials for OLEDs.

Molecular Design for Improved Performance: The strategic placement of electron-donating (like the methoxy group) and electron-withdrawing groups is a key strategy in designing high-performance organic electronic materials. rsc.orgarxiv.org This "donor-acceptor" approach allows for the tuning of the material's bandgap and charge transport characteristics. rsc.org

The following table summarizes the impact of molecular structure on the optoelectronic properties of related organic materials:

Molecular FeatureImpact on Optoelectronic PropertiesReference
Sulfur-containing heterocyclesTend to maximize π-orbital overlap, inducing ordered π-stacking for efficient charge transport. acs.org
Electron-donating groups (e.g., methoxy)Raise the HOMO energy level, facilitating hole injection and transport. rsc.org
Fused-ring systemsRestrict intramolecular rotation, leading to better molecular packing and higher charge mobility. acs.org

Exploration in Supramolecular Chemistry and Self-Assembly

The non-covalent interactions involving the sulfur and oxygen atoms of this compound make it an interesting building block for supramolecular assemblies.

Hydrogen Bonding and π-π Stacking: The methoxy group can participate in hydrogen bonding, while the aromatic ring can engage in π-π stacking interactions. mdpi.comresearchgate.netmdpi.com These interactions can drive the self-assembly of molecules into well-defined nanostructures.

Host-Guest Chemistry: Thioanisole derivatives have been used in the construction of host molecules in supramolecular chemistry. rsc.org The cavity of the host can be designed to selectively bind guest molecules, with potential applications in sensing and catalysis.

Self-Assembled Monolayers (SAMs): Molecules containing thioether and aromatic groups are used to form self-assembled monolayers on surfaces. rsc.org These SAMs can be used to modify the properties of electrodes in electronic devices or to create functional surfaces for biological applications.

The ability of this compound derivatives to form ordered structures through self-assembly is a promising area of research with potential applications in nanotechnology and materials science. thieme-connect.comacs.org

Environmental Fate and Degradation Studies (Chemical Aspects)

Understanding the environmental fate of synthetic organic compounds is crucial for assessing their potential impact. While specific data on this compound is limited, studies on related organosulfur compounds provide insights into its likely degradation pathways.

Photodegradation: Aromatic thioethers can undergo photodegradation in the presence of light. google.pt The absorption of UV light can lead to the formation of radical cations, which can then react with oxygen or other species in the environment. iaea.orgresearchgate.net

Oxidation: The sulfide group is susceptible to oxidation, which can be initiated by photochemically generated reactive oxygen species or by microbial action. researchgate.net This can lead to the formation of sulfoxides and sulfones, which may have different environmental properties.

Hydrolysis: While the thioether bond is generally stable to hydrolysis, other functional groups that might be introduced into the molecule during its synthesis or use could be susceptible to hydrolysis under certain pH conditions. europa.eu

Biodegradation: Microorganisms in soil and water can potentially degrade organosulfur compounds. preprints.org The methoxy group may also be subject to microbial cleavage.

The environmental persistence and degradation of this compound and its derivatives will depend on a variety of factors, including sunlight exposure, microbial activity, and the presence of other chemicals in the environment. preprints.org Further research is needed to fully elucidate the environmental fate of this compound.

Development of Novel Analytical Methods for Detection and Quantification

The accurate detection and quantification of "this compound" in various matrices are crucial for its application in research and potential industrial uses. The development of novel analytical methods is an active area of investigation, focusing on enhancing sensitivity, selectivity, and efficiency. While specific validated methods exclusively for "this compound" are not extensively documented in publicly available literature, established techniques for analogous organosulfur compounds provide a strong foundation for method development.

Emerging research in analytical chemistry is geared towards creating robust methods capable of analyzing complex samples. For "this compound," this involves techniques that can distinguish it from structurally similar compounds and quantify it at low concentrations. Key methodologies that are being adapted and optimized for this purpose include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with advanced detection systems.

Gas Chromatography-Based Methods

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like "this compound." A particularly promising approach for sulfur-containing molecules is the use of a Flame Photometric Detector (FPD). The FPD is known for its high selectivity and sensitivity towards sulfur compounds, making it an ideal choice for the analysis of "this compound" in complex mixtures. wur.nl

A novel strategy in GC involves the use of a water stationary phase. This innovative approach helps in retaining organosulfur compounds to varying degrees while allowing non-polar hydrocarbons to pass through unretained. rsc.org This is particularly advantageous as it prevents the co-elution of the target analyte with interfering hydrocarbons, which can often lead to a phenomenon known as response quenching in conventional GC-FPD systems. rsc.org The development of a GC-FPD method with a water stationary phase for "this compound" would represent a significant advancement, potentially offering quenching-free determination. rsc.orgucalgary.ca Furthermore, ultrafast GC separation techniques, utilizing microcountercurrent flame photometric detectors (μcc-FPD), have been shown to separate organosulfur compounds in less than five seconds, showcasing the potential for high-throughput analysis. acs.orgnih.gov

High-Performance Liquid Chromatography-Based Methods

For less volatile derivatives or when derivatization is employed, High-Performance Liquid Chromatography (HPLC) is the method of choice. The development of an HPLC method coupled with tandem mass spectrometry (HPLC-MS/MS) offers exceptional selectivity and sensitivity for the quantification of specific analytes in complex matrices. mdpi.comnih.govresearchgate.net

The development of an HPLC-MS/MS method for "this compound" would involve optimizing several parameters. The initial step is the selection of a suitable HPLC column, often a reversed-phase column like C18, and a mobile phase, typically a mixture of acetonitrile (B52724) and water with additives like formic acid to ensure compatibility with the mass spectrometer. nih.govchromatographyonline.com The mass spectrometer parameters would then be tuned by direct infusion of a standard solution of "this compound" to identify the most intense and stable precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). mdpi.com This approach ensures that only the target analyte is detected and quantified, even in the presence of co-eluting compounds. The validation of such a method would involve assessing its linearity, accuracy, precision, recovery, and matrix effects to ensure reliable and reproducible results. nih.govpensoft.net

Method Validation

A critical aspect of developing any new analytical method is its validation to ensure it is fit for its intended purpose. cdc.gov This process involves a series of experiments to demonstrate the method's performance characteristics. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range.

Selectivity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Sensitivity: Typically defined by the Limit of Detection (LOD), the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value, and the Limit of Quantitation (LOQ), the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. nih.gov

The table below summarizes potential analytical approaches for "this compound" based on established methods for similar compounds.

Analytical Technique Detector Potential Application for this compound Key Advantages References
Gas Chromatography (GC)Flame Photometric Detector (FPD)Quantification in volatile and semi-volatile samples.High selectivity and sensitivity for sulfur compounds. wur.nl wur.nlrsc.orgucalgary.ca
GC with Water Stationary PhaseFlame Photometric Detector (FPD)Analysis in complex hydrocarbon matrices to avoid quenching.Prevents co-elution with hydrocarbons, reduces matrix interference. rsc.org rsc.orgucalgary.ca
High-Performance Liquid Chromatography (HPLC)Tandem Mass Spectrometry (MS/MS)Highly selective and sensitive quantification in complex liquid matrices.Excellent selectivity and low detection limits. mdpi.comresearchgate.net mdpi.comnih.govresearchgate.netchromatographyonline.com

Q & A

Basic: What are the optimal synthetic routes for Ethyl 2-methoxyphenyl sulfide, and how can purity be ensured?

Methodological Answer:
this compound is typically synthesized via nucleophilic substitution or sulfide coupling reactions. A recommended approach involves reacting 2-methoxythiophenol with ethyl halides under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Post-synthesis, purification via column chromatography (using silica gel and a hexane/ethyl acetate gradient) ensures high purity. Characterization should include 1^1H/13^13C NMR to confirm structural integrity and GC-MS to assess purity (>98%). For reproducibility, document reaction parameters (temperature, solvent ratios, and catalyst loading) in detail .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H NMR (δ 1.2–1.4 ppm for ethyl CH3_3, δ 3.8–4.0 ppm for methoxy group) and 13^13C NMR (δ 15–20 ppm for ethyl CH3_3, δ 55–60 ppm for methoxy OCH3_3).
  • Mass Spectrometry : GC-MS to confirm molecular ion peaks (e.g., m/z 196 for C9_9H12_{12}OS) and fragmentation patterns.
  • IR Spectroscopy : Stretching vibrations for S-C (650–750 cm1^{-1}) and aryl-OCH3_3 (~1250 cm1^{-1}).
    Cross-validate results with computational simulations (e.g., DFT for NMR chemical shifts) to address ambiguities .

Advanced: How can researchers resolve contradictory spectral data for this compound in different solvent systems?

Methodological Answer:
Contradictions may arise from solvent polarity effects or conformational isomerism. To troubleshoot:

Solvent Screening : Repeat NMR in deuterated solvents (CDCl3_3, DMSO-d6_6) to observe solvent-induced shifts.

Variable-Temperature NMR : Identify dynamic processes (e.g., rotational barriers) by analyzing spectra at 25°C to 60°C.

X-ray Crystallography : Resolve absolute configuration if crystalizable.

Computational Modeling : Compare experimental data with DFT-calculated spectra in implicit solvent models (e.g., PCM). Document solvent interactions in metadata .

Advanced: What experimental design considerations are critical for studying the reactivity of this compound under oxidative conditions?

Methodological Answer:

  • Control Variables : Maintain consistent oxygen partial pressure, temperature (±1°C), and solvent (e.g., DCM vs. THF).
  • Analytical Intervals : Use time-resolved UV-Vis or HPLC to monitor sulfoxide/sulfone formation.
  • Quenching Protocols : Rapid cooling or addition of radical scavengers (e.g., BHT) to halt reactions at precise intervals.
  • Statistical Replicates : Perform triplicate runs to account for variability. Report yield discrepancies >5% with error analysis .

Basic: How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

  • Storage : Under nitrogen at –20°C in amber glass vials to minimize light/oxygen exposure.
  • Stability Testing : Periodically analyze via TLC or HPLC for decomposition (e.g., sulfoxide peaks).
  • Safety Protocols : Use fume hoods, nitrile gloves, and eye protection. Refer to SDS guidelines for spill management and disposal .

Advanced: What strategies can address low yields in cross-coupling reactions involving this compound?

Methodological Answer:

  • Catalyst Optimization : Screen Pd/Cu catalysts (e.g., Pd(OAc)2_2/Xantphos) and vary ligand ratios.
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Microwave Assistance : Reduce reaction time and improve efficiency via controlled microwave heating (e.g., 100°C, 30 min).
  • Byproduct Analysis : Use LC-MS to identify competing pathways (e.g., homocoupling) and adjust stoichiometry .

Basic: What are the key applications of this compound in current organic chemistry research?

Methodological Answer:
This compound serves as:

  • A building block for synthesizing bioactive molecules (e.g., thioether-linked pharmacophores).
  • A ligand precursor in transition-metal catalysis.
  • A model substrate for studying sulfur-centered radical reactions.
    Design experiments to compare its reactivity with analogous sulfides (e.g., ethyl 4-methoxyphenyl sulfide) to elucidate electronic effects .

Advanced: How can computational chemistry enhance the study of this compound’s electronic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier orbitals (HOMO/LUMO) and nucleophilic sites.
  • MD Simulations : Analyze solvent-solute interactions in explicit solvent models (e.g., water, ethanol).
  • SAR Studies : Corrate calculated descriptors (e.g., Fukui indices) with experimental reactivity data. Use open-source tools like Gaussian or ORCA for transparency .

Basic: What are the ethical and safety reporting requirements for studies involving this compound?

Methodological Answer:

  • Risk Assessments : Include toxicity data (e.g., LD50_{50} if available) and environmental impact (e.g., biodegradability).
  • Data Protection : Anonymize collaborative datasets and comply with institutional review board (IRB) standards for chemical safety.
  • Training : Document lab personnel training in hazard handling and emergency protocols per OSHA guidelines .

Advanced: How should researchers design experiments to investigate the compound’s role in catalytic cycles?

Methodological Answer:

  • Mechanistic Probes : Use isotopic labeling (34^{34}S) or trapping agents (e.g., TEMPO) to identify intermediates.
  • Kinetic Studies : Employ stopped-flow techniques to measure rate constants for elementary steps.
  • Spectroscopic Monitoring : Operando IR or EPR to track catalyst-substrate interactions. Compare turnover frequencies (TOF) across varying concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.